5-Cyclopropoxy-4-methoxy-N-methylpyridin-3-amine
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Overview
Description
5-Cyclopropoxy-4-methoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C10H14N2O2. This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 5-position, a methoxy group at the 4-position, and a methylamino group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-methoxy-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Substituents: The cyclopropoxy and methoxy groups are introduced through nucleophilic substitution reactions. The methylamino group is added via reductive amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-methoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace existing groups with new ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
5-Cyclopropoxy-4-methoxy-N-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-methoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes or receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-4-methoxy-N-ethylpyridin-3-amine: Similar structure with an ethyl group instead of a methyl group.
5-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine: Similar structure with the amino group at the 2-position instead of the 3-position.
4-Methoxy-N-methylpyridin-3-amine: Lacks the cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-4-methoxy-N-methylpyridin-3-amine is unique due to the specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methoxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2O2/c1-11-8-5-12-6-9(10(8)13-2)14-7-3-4-7/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
SXTZLOYPBIYKHK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CC(=C1OC)OC2CC2 |
Origin of Product |
United States |
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